molecular formula C12H19N3O4 B1215856 Cytidine, 2'-deoxy-N,N,5-trimethyl- CAS No. 25406-45-5

Cytidine, 2'-deoxy-N,N,5-trimethyl-

Cat. No.: B1215856
CAS No.: 25406-45-5
M. Wt: 269.3 g/mol
InChI Key: XFVZGRVQZIWASI-IVZWLZJFSA-N
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Description

Cytidine, 2’-deoxy-N,N,5-trimethyl- is a modified nucleoside analog. It is structurally related to cytidine, a nucleoside that is a component of RNA. The modification involves the addition of three methyl groups at the nitrogen atoms and the 5-position of the cytidine molecule. This compound has a molecular formula of C₁₂H₁₉N₃O₄ and a molecular weight of 269.30 g/mol .

Preparation Methods

The synthesis of Cytidine, 2’-deoxy-N,N,5-trimethyl- typically involves the methylation of 2’-deoxycytidine. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide or acetonitrile, under controlled temperature conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Cytidine, 2’-deoxy-N,N,5-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions or amines replace specific groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cytidine, 2’-deoxy-N,N,5-trimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cytidine, 2’-deoxy-N,N,5-trimethyl- involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism. The pathways involved include the inhibition of DNA synthesis and the activation of apoptotic signaling pathways .

Comparison with Similar Compounds

Cytidine, 2’-deoxy-N,N,5-trimethyl- can be compared with other nucleoside analogs such as:

    2’-Deoxycytidine: The parent compound without the methyl modifications.

    5-Methylcytidine: A nucleoside analog with a single methyl group at the 5-position.

    2’-Deoxy-5-methylcytidine: A modified nucleoside with a methyl group at the 5-position and a deoxy modification at the 2’ position.

The uniqueness of Cytidine, 2’-deoxy-N,N,5-trimethyl- lies in its specific methyl modifications, which can enhance its biological activity and stability compared to other similar compounds .

Properties

IUPAC Name

4-(dimethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-7-5-15(12(18)13-11(7)14(2)3)10-4-8(17)9(6-16)19-10/h5,8-10,16-17H,4,6H2,1-3H3/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVZGRVQZIWASI-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N(C)C)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1N(C)C)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948256
Record name 1-(2-Deoxypentofuranosyl)-4-(dimethylamino)-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25406-45-5
Record name 2′-Deoxy-N,N,5-trimethylcytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25406-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Dimethylaminothymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025406455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxypentofuranosyl)-4-(dimethylamino)-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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